molecular formula C14H14FNO B1345241 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine CAS No. 476310-75-5

1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine

Cat. No.: B1345241
CAS No.: 476310-75-5
M. Wt: 231.26 g/mol
InChI Key: JDHPXUQPTBDLHJ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine is a chemical compound with the CAS Registry Number 476310-75-5 . It has a molecular formula of C14H14FNO and a molecular weight of 231.26 g/mol . This amine-based compound is recognized by identifiers such as InChIKey JDHPXUQPTBDLHJ-UHFFFAOYSA-N and DSSTox Substance ID DTXSID80639897, which are valuable for researchers tracking and referencing chemical entities in databases and scientific literature . The structural motif of a fluorinated aromatic ring connected via an ether linkage to a second phenyl ring, and functionalized with a methylamine group, makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development and exploration of novel pharmacologically active molecules. This product is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-16-10-11-9-12(15)7-8-14(11)17-13-5-3-2-4-6-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHPXUQPTBDLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639897
Record name 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476310-75-5
Record name 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Phenoxyphenyl Core

The phenoxy linkage is commonly formed by nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between a phenol derivative and a halogenated fluorobenzene:

  • Reaction Conditions: The phenol (2-phenol derivative) is reacted with a 5-fluoro-2-halobenzene (e.g., 5-fluoro-2-bromobenzene) under basic conditions such as potassium carbonate or potassium phosphate in polar aprotic solvents like N,N-dimethylformamide (DMF) or methylcyclohexane-water mixtures.
  • Catalysts: Palladium acetate or copper catalysts may be employed to facilitate coupling.
  • Temperature: Reflux conditions (100–150 °C) for several hours (typically 6–15 h) are used to drive the reaction to completion.
  • Yield: High yields (90–98%) are reported for similar phenoxy coupling reactions under optimized conditions.

Introduction of the N-Methylmethanamine Group

The N-methylmethanamine moiety can be introduced by:

  • Reductive amination: Reacting the corresponding aldehyde intermediate (e.g., 5-fluoro-2-phenoxybenzaldehyde) with methylamine under reductive conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Nucleophilic substitution: Using methylamine to displace a suitable leaving group (e.g., halide or tosylate) on a benzyl position adjacent to the phenoxy ring.
  • Reaction Conditions: Mild to moderate temperatures (room temperature to 80 °C) in solvents like methanol or ethanol.
  • Purification: Column chromatography or crystallization to isolate the pure amine product.

Fluorination

The fluorine atom at the 5-position is generally introduced early in the synthesis by:

  • Using commercially available 5-fluoro-2-halobenzene derivatives as starting materials.
  • Alternatively, electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) can be used for selective fluorination on the aromatic ring.
  • Fluorination is typically performed before the phenoxy coupling to avoid complications in later steps.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Fluorination or starting with 5-fluoro-2-halobenzene Commercially available or NFSI fluorination N/A Fluorine introduced at 5-position
2 Phenoxy coupling Phenol + 5-fluoro-2-bromobenzene, K2CO3, Pd(OAc)2, DMF, reflux 8–15 h 90–98 High yield, forms 5-fluoro-2-phenoxyphenyl intermediate
3 Aldehyde formation (if needed) Oxidation of methyl group or direct use of aldehyde intermediate 85–92 Prepares for amine introduction
4 Reductive amination Methylamine, NaBH3CN or catalytic hydrogenation, MeOH, RT to 80 °C 80–90 Introduces N-methylmethanamine group
5 Purification Column chromatography or recrystallization Ensures product purity

Detailed Research Findings

  • Phenoxy Coupling Efficiency: Studies show that palladium-catalyzed coupling in the presence of potassium phosphate in aqueous-organic solvent mixtures yields high purity phenoxy compounds with minimal side reactions.
  • Fluorine Stability: The fluorine substituent remains stable under the coupling and reductive amination conditions, allowing for late-stage functionalization without defluorination.
  • Amine Introduction: Reductive amination is preferred for installing the N-methylmethanamine group due to its mild conditions and high selectivity, avoiding over-alkylation or side reactions.
  • Scalability: The described methods are amenable to scale-up using continuous flow reactors and optimized catalyst loadings, improving yield and reproducibility for industrial applications.

Notes on Reaction Optimization

  • Base Selection: Potassium carbonate and potassium phosphate are commonly used bases; choice depends on solubility and reaction kinetics.
  • Solvent Effects: DMF and methylcyclohexane-water mixtures provide good solubility and facilitate catalyst activity.
  • Temperature Control: Reflux temperatures ensure complete conversion but require monitoring to prevent decomposition.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients effectively separates the target amine from impurities.

Chemical Reactions Analysis

1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phenolic compounds, while reduction may produce amines.

Scientific Research Applications

1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. In the context of PET imaging, the compound is radiolabeled with fluorine-18, which allows it to bind to target proteins or receptors in the body. This binding enables the visualization of biological processes and disease states through imaging techniques .

Comparison with Similar Compounds

Key Observations :

  • Scaffold Diversity: Replacement of phenoxy with heterocycles (e.g., pyrrole in TAK-438) shifts mechanism from pH-dependent proton pump inhibition to reversible, pH-independent K⁺-competitive binding .

Pharmacological Activity

Acid Inhibition Efficacy

  • TAK-438 (Vonoprazan): Exhibits an IC₅₀ of 0.019 µM against porcine H⁺/K⁺-ATPase at pH 6.5, outperforming lansoprazole (IC₅₀ = 6.8 µM) due to its reversible, K⁺-competitive action . Unlike PPIs, TAK-438 maintains efficacy at neutral pH (7.5) .
  • KFP-H008 : A structurally distinct P-CAB with an indole-pyrrole scaffold shows prolonged acid suppression (>24 hours) in rats, attributed to slower dissociation from H⁺/K⁺-ATPase .

Anticancer Activity

  • PK9320: A carbazole-based N-methylmethanamine derivative restores p53 function in Y220C-mutated cancer cells, inducing apoptosis (IC₅₀ = 2.1 µM in MCF-7 cells). Its furan substituent minimizes genotoxicity compared to thiazole-substituted PK9323 .

Biological Activity

1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenoxy group and a methylated amine, which contribute to its pharmacological properties. The following sections summarize its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H16FNO
  • CAS Number : 476310-75-5

The presence of the fluorine atom is believed to enhance the compound's lipophilicity and receptor binding affinity, making it an interesting candidate for further biological studies.

Research indicates that this compound may interact with various biological targets, particularly neurotransmitter receptors. The phenoxy moiety is known to facilitate interactions with serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders.

Studies have shown that the compound exhibits activity as a partial agonist at the 5-HT1A receptor, which is significant for antidepressant effects. The binding affinity of related compounds with similar structures has been reported, suggesting a potential for therapeutic applications in mood disorders .

Pharmacological Studies

Several studies have investigated the pharmacological properties of compounds related to this compound:

  • Antidepressant Activity : Compounds with similar phenoxy groups have demonstrated efficacy in animal models for depression and anxiety. For instance, derivatives exhibiting high affinity for the 5-HT1A receptor showed significant anxiolytic effects in behavioral tests such as the Elevated Plus Maze and Forced Swim Test .
  • Neuroprotective Effects : The phenoxy group has been linked to neuroprotective properties through modulation of neurotransmitter systems. In vivo studies indicated that related compounds could ameliorate neurodegeneration in models of Alzheimer's disease by interacting with NMDA receptors .

Case Studies and Research Findings

StudyFindings
Del Bello et al. (2022)Investigated ortho substitution in phenoxy moieties; found enhanced binding to 5-HT receptors with increased hydrophobic interactions .
Franchini et al. (2020)Reported high agonist activity for 5-HT1A receptors; confirmed anxiolytic effects in rat models .
Kaniakova et al. (2021)Demonstrated interaction with NMDA receptors; suggested neuroprotective effects against tau pathology .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 5-fluoro-2-phenoxybenzaldehyde (analogous to 2-chloro-5-fluorobenzaldehyde in ) may undergo condensation with methylamine, followed by reduction using catalysts like sodium cyanoborohydride. Purification often involves column chromatography, and yield optimization requires careful control of reaction stoichiometry and temperature .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) including gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. Waste must be segregated and disposed via certified hazardous waste services, as emphasized in chemical safety guidelines for structurally similar amines (e.g., N-methylmethanamine derivatives in ). Air-sensitive storage conditions (e.g., inert atmosphere) may also apply, depending on the compound’s stability .

Q. How is the structural identity of this compound confirmed post-synthesis?

Techniques include:

  • NMR spectroscopy : To verify the presence of the fluoro-phenoxy group (distinct 19F^{19}\text{F} shifts) and N-methyl group (1H^{1}\text{H} signals at ~2.2–2.5 ppm).
  • HPLC-MS : For purity assessment and molecular ion ([M+H]+^+) confirmation.
  • Elemental analysis : To validate empirical formula consistency. Cross-referencing with spectral databases (e.g., PubChem entries in ) is essential for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 13C^{13}\text{C}13C NMR peaks) for this compound?

Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Repeating synthesis under strictly anhydrous conditions to eliminate hydrolysis byproducts.
  • Using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
  • Comparing experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize the enantiomeric purity of this compound if chirality is introduced during synthesis?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives, as noted in ) or asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) can enhance enantiopurity. Analytical methods like chiral HPLC or polarimetry (specific rotation measurements) are critical for monitoring success .

Q. What are the mechanistic implications of this compound’s potential biological activity (e.g., antimicrobial or anticancer properties)?

Preliminary studies on structurally related sulfonamides and aryl amines () suggest mechanisms may involve:

  • Inhibition of enzyme targets (e.g., kinases, proteases) via binding to active sites.
  • Disruption of membrane integrity in microbial cells.
  • Apoptosis induction in cancer cells through reactive oxygen species (ROS) modulation. Target-specific assays (e.g., enzyme inhibition, cell viability) and molecular docking simulations are recommended for mechanistic validation .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should be conducted. Key parameters:

  • Photostability : Store in amber vials if UV-Vis analysis shows degradation under light (similar to air-sensitive compounds in ).
  • Thermal stability : DSC/TGA can identify decomposition thresholds.
  • pH sensitivity : Monitor via HPLC in buffers (pH 3–9) to assess hydrolytic susceptibility .

Notes

  • Safety Data : Always consult SDS for amine derivatives () before handling.
  • Advanced Characterization : Consider X-ray crystallography (as in ) for definitive structural confirmation.
  • Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assays) before in vivo studies .

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